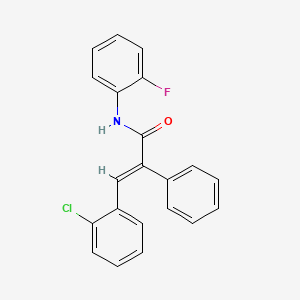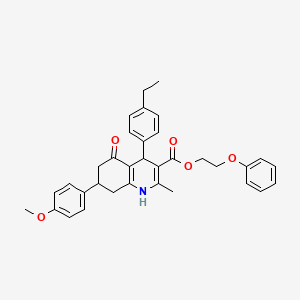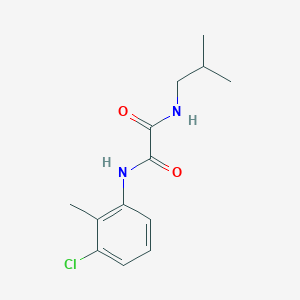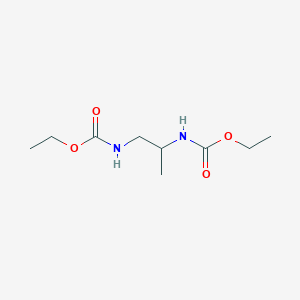
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide, also known as CFPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFPA is a member of the acrylamide family and is synthesized through a series of chemical reactions.
科学研究应用
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has antioxidant properties, which may make it a potential treatment for oxidative stress-related diseases. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple pathways. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Another study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the activity of the transcription factor NF-κB, which is involved in inflammation and cancer. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to have several biochemical and physiological effects. One study found that 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has also been found to inhibit the migration and invasion of cancer cells. In addition, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has been found to reduce oxidative stress and inflammation in animal models.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have potent anti-tumor activity against various cancer cell lines. However, there are also limitations to its use. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has low solubility in water, which may make it difficult to administer in vivo. In addition, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several potential future directions for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide. Another area of interest is the investigation of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide's potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to determine the optimal dosage and administration methods for 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide in vivo.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide has shown promise as a potential treatment for cancer, oxidative stress-related diseases, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide involves a multistep process that begins with the reaction of 2-chlorobenzonitrile with 2-fluoroaniline in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a Suzuki coupling reaction with phenylboronic acid. The final step involves the reaction of the intermediate product with acryloyl chloride in the presence of triethylamine. This process yields 3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylacrylamide as a white solid with a melting point of 191-193°C.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFNO/c22-18-11-5-4-10-16(18)14-17(15-8-2-1-3-9-15)21(25)24-20-13-7-6-12-19(20)23/h1-14H,(H,24,25)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJNRZUGAQFOPP-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-fluorophenyl)-2-phenylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)